3-(2-methoxyphenyl)-N-(3-methoxyphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide
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Overview
Description
3-(2-methoxyphenyl)-N-(3-methoxyphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide is a synthetic organic compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development. This compound features a tetrazole ring attached to a propanamide backbone, with methoxyphenyl groups at specific positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyphenyl)-N-(3-methoxyphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide typically involves the following steps:
Formation of Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of appropriate nitriles with sodium azide under acidic conditions.
Attachment of Methoxyphenyl Groups: The methoxyphenyl groups can be introduced through nucleophilic aromatic substitution reactions.
Formation of Propanamide Backbone: The final step involves the formation of the propanamide backbone through amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding phenols.
Reduction: Reduction reactions could target the amide bond, potentially converting it to an amine.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or strong nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield phenolic derivatives, while reduction of the amide bond would yield amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving tetrazole derivatives.
Medicine: Potential use as a drug candidate due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-methoxyphenyl)-N-(3-methoxyphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide would depend on its specific biological target. Generally, tetrazole derivatives are known to interact with enzymes, receptors, or other proteins, modulating their activity. The methoxyphenyl groups may enhance binding affinity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
3-(2-methoxyphenyl)-N-(3-methoxyphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)acetamide: Similar structure but with an acetamide backbone.
3-(2-methoxyphenyl)-N-(3-methoxyphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)butanamide: Similar structure but with a butanamide backbone.
Uniqueness
The uniqueness of 3-(2-methoxyphenyl)-N-(3-methoxyphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide lies in its specific combination of functional groups and the tetrazole ring, which may confer unique biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
3-(2-methoxyphenyl)-N-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3/c1-25-14-8-5-7-13(11-14)19-18(24)15(17-20-22-23-21-17)10-12-6-3-4-9-16(12)26-2/h3-9,11,15H,10H2,1-2H3,(H,19,24)(H,20,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRHOTLDDCAKUIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(CC2=CC=CC=C2OC)C3=NNN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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